N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine
Brand Name:
Vulcanchem
CAS No.:
54897-75-5
VCID:
VC21316144
InChI:
InChI=1S/C18H20N6O8/c25-21(26)13-5-7-15(17(11-13)23(29)30)19-9-3-1-2-4-10-20-16-8-6-14(22(27)28)12-18(16)24(31)32/h5-8,11-12,19-20H,1-4,9-10H2
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C18H20N6O8
Molecular Weight:
448.4 g/mol
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine
CAS No.: 54897-75-5
Cat. No.: VC21316144
Molecular Formula: C18H20N6O8
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54897-75-5 |
|---|---|
| Molecular Formula | C18H20N6O8 |
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine |
| Standard InChI | InChI=1S/C18H20N6O8/c25-21(26)13-5-7-15(17(11-13)23(29)30)19-9-3-1-2-4-10-20-16-8-6-14(22(27)28)12-18(16)24(31)32/h5-8,11-12,19-20H,1-4,9-10H2 |
| Standard InChI Key | YNFDBECNMFCIMN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator